2,5-Dichlorobenzoyl chloride
Overview
Description
2,5-Dichlorobenzoyl chloride is an organic compound with the molecular formula C7H3Cl3O. It is a derivative of benzoyl chloride, where two chlorine atoms are substituted at the 2 and 5 positions of the benzene ring. This compound is primarily used as an intermediate in organic synthesis, particularly in the preparation of various pharmaceuticals, agrochemicals, and dyes .
Mechanism of Action
Target of Action
The primary target of 2,5-Dichlorobenzoyl chloride is aromatic compounds . It is used in the Friedel-Crafts acylation of aromatic compounds, a common reaction in organic synthesis .
Mode of Action
This compound interacts with its targets through a process known as Friedel-Crafts acylation . This reaction involves the formation of carbon-carbon bonds and is crucial in the preparation of natural products . The reaction is facilitated by Lewis acid catalysts, which act as electron pair acceptors to increase the reactivity of a substrate .
Biochemical Pathways
The Friedel-Crafts acylation reaction leads to the formation of monoacylated products from the reaction between arenes and acyl chlorides . This reaction is part of a broader biochemical pathway that contributes to the synthesis of various organic compounds .
Result of Action
The result of the action of this compound is the formation of acylated aromatic compounds . These compounds can have various applications, including use in organic synthesis and the preparation of natural products .
Action Environment
The action of this compound is influenced by environmental factors. For instance, the reaction requires strictly anhydrous conditions . Additionally, the compound should be handled in a well-ventilated area to avoid inhalation . It’s also recommended to use protective equipment when handling the compound due to its corrosive nature .
Biochemical Analysis
Biochemical Properties
2,5-Dichlorobenzoyl chloride plays a significant role in biochemical reactions, particularly in the field of organic synthesis. It is commonly used in Friedel-Crafts acylation reactions, where it acts as an acylating agent to introduce the 2,5-dichlorobenzoyl group into aromatic compounds . This compound interacts with various enzymes and proteins, particularly those involved in the catalytic processes of organic synthesis. For instance, it can interact with Lewis acids such as aluminum chloride (AlCl3) to facilitate the acylation reaction . The nature of these interactions is primarily based on the formation of a complex between this compound and the catalytic agent, which then facilitates the transfer of the acyl group to the target molecule.
Molecular Mechanism
At the molecular level, this compound exerts its effects through the formation of covalent bonds with target biomolecules. This compound can react with nucleophilic groups such as amines and hydroxyl groups in proteins and other biomolecules, leading to the formation of stable acylated products . This acylation can inhibit or activate enzymes, depending on the specific site of modification and the nature of the target enzyme.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. This compound is relatively stable under standard laboratory conditions, but it can hydrolyze in the presence of water, leading to the formation of 2,5-dichlorobenzoic acid and hydrochloric acid . Long-term exposure to this compound in in vitro or in vivo studies can result in cumulative effects on cellular function, particularly if the compound accumulates within the cells or tissues .
Dosage Effects in Animal Models
The effects of this compound in animal models can vary with different dosages. At low doses, this compound may not exhibit significant toxic effects, but at higher doses, it can cause adverse effects such as tissue damage and toxicity . Threshold effects observed in these studies indicate that there is a specific dosage range within which this compound can exert its intended biochemical effects without causing significant harm. Exceeding this dosage range can lead to toxic effects, including damage to vital organs and disruption of normal physiological processes .
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to its degradation and detoxification. This compound can be metabolized by enzymes such as esterases and hydrolases, which catalyze the hydrolysis of the acyl chloride group to form 2,5-dichlorobenzoic acid . This metabolic pathway is crucial for the detoxification and elimination of this compound from the body, as the resulting 2,5-dichlorobenzoic acid is less toxic and can be further metabolized or excreted .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms. This compound can interact with various transporters and binding proteins that facilitate its movement across cell membranes and its localization within specific cellular compartments . The distribution of this compound within tissues can also be influenced by its lipophilicity, which allows it to accumulate in lipid-rich areas .
Subcellular Localization
The subcellular localization of this compound is primarily determined by its interactions with specific targeting signals and post-translational modifications. This compound can be directed to specific compartments or organelles within the cell, such as the endoplasmic reticulum or the mitochondria, where it can exert its biochemical effects . The localization of this compound within these compartments can influence its activity and function, as well as its interactions with other biomolecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,5-Dichlorobenzoyl chloride can be synthesized through the Friedel-Crafts acylation of 2,5-dichlorobenzene with phosgene. The reaction typically requires a Lewis acid catalyst such as aluminum chloride (AlCl3) to facilitate the acylation process .
Industrial Production Methods: In industrial settings, the production of this compound often involves the chlorination of 2,5-dichlorotoluene followed by hydrolysis. The chlorination step is catalyzed by azodiisobutyronitrile, and the resulting 2,5-dichlorotrichlorotoluene is hydrolyzed to yield the target compound .
Chemical Reactions Analysis
Types of Reactions: 2,5-Dichlorobenzoyl chloride primarily undergoes substitution reactions due to the presence of the acyl chloride functional group. It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters .
Common Reagents and Conditions:
Amines: Reacts with arylamines in the presence of a base like pyridine to form dichlorobenzamide derivatives.
Alcohols: Reacts with alcohols under basic conditions to form esters.
Thiols: Reacts with thiols to form thioesters.
Major Products: The major products formed from these reactions include dichlorobenzamides, dichlorobenzoates, and dichlorobenzothioates, depending on the nucleophile used .
Scientific Research Applications
2,5-Dichlorobenzoyl chloride is widely used in scientific research due to its versatility as a building block in organic synthesis. Some of its applications include:
Comparison with Similar Compounds
- 2,4-Dichlorobenzoyl chloride
- 2,6-Dichlorobenzoyl chloride
- 3,5-Dichlorobenzoyl chloride
Comparison: 2,5-Dichlorobenzoyl chloride is unique due to the specific positioning of chlorine atoms on the benzene ring, which influences its reactivity and the types of products it forms. Compared to its isomers, this compound may exhibit different reactivity patterns and selectivity in substitution reactions .
Properties
IUPAC Name |
2,5-dichlorobenzoyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl3O/c8-4-1-2-6(9)5(3-4)7(10)11/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSINFFVFOTUDEC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C(=O)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4062698 | |
Record name | Benzoyl chloride, 2,5-dichloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4062698 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2905-61-5 | |
Record name | 2,5-Dichlorobenzoyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2905-61-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,5-Dichlorobenzoyl chloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002905615 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,5-DICHLOROBENZOYL CHLORIDE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41887 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzoyl chloride, 2,5-dichloro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzoyl chloride, 2,5-dichloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4062698 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,5-dichlorobenzoyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.921 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2,5-DICHLOROBENZOYL CHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F7C0V01SK6 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 2,5-DICHLOROBENZOYL CHLORIDE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5902 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the primary applications of 2,5-Dichlorobenzoyl chloride in materials science?
A1: this compound is primarily used as a monomer in the synthesis of poly(2,5-benzophenone)s [, ]. These polymers exhibit desirable properties such as high thermal stability, solubility in common organic solvents, and the ability to form miscible blends []. This makes them potentially useful in various applications like high-performance plastics and coatings.
Q2: How is the molecular weight of poly(2,5-benzophenone) controlled during synthesis using this compound?
A2: Researchers have successfully controlled the molecular weight of poly(2,5-benzophenone) oligomers by introducing a carefully calculated amount of end-capping agents like 4-chloro-4'-fluorobenzophenone or 4-chlorophenly-4’-fluorophenyl sulfone during the Ni(0)-catalyzed coupling reaction with 2,5-dichlorobenzophenone []. This allows for the creation of well-defined oligomers with specific chain lengths, influencing the final properties of the polymer.
Q3: Beyond polymer chemistry, are there other documented biological effects of this compound?
A3: Research indicates that this compound (CBC) and its derivative, methyl-2,5-dichlorobenzoate (MCB), exhibit plant growth regulating properties []. Both compounds have shown temporary inhibition of seed germination in sorghum and soybean at certain concentrations []. Additionally, seedling growth was significantly reduced when exposed to CBC and MCB, either through vapor or aqueous solutions [].
Q4: What are the potential environmental concerns related to this compound?
A4: While the provided research primarily focuses on the synthetic applications of this compound, its structural similarity to known plant growth regulators and its potential to impact plant development [] raises concerns about its environmental fate and potential ecotoxicological effects. Further research is necessary to understand its degradation pathways and long-term impact on ecosystems.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.